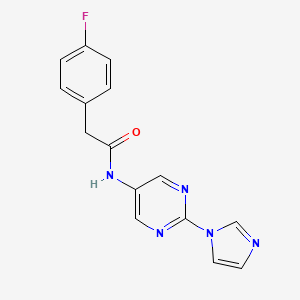
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide, commonly known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the field of cancer research for its potential therapeutic applications. FIIN-3 is a potent inhibitor of FGFR (fibroblast growth factor receptor) kinases, which play a crucial role in the development and progression of several types of cancer.
Scientific Research Applications
Radioligand Imaging
One of the notable applications of derivatives similar to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide is in radioligand imaging. Specifically, a compound within this series, DPA-714, has been used for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This process involves a series of synthetic steps and offers high purity and specific radioactivity, indicating its potential for in vivo imaging and diagnostic applications (Dollé et al., 2008).
Antitumor Activities
Derivatives of imidazole compounds have shown promise in antitumor activities. For instance, certain imidazole acyl urea derivatives have been synthesized as Raf kinase inhibitors, displaying inhibitory activities against human gastric carcinoma cell lines comparable to established drugs like Sorafenib (Zhu, 2015).
Antimicrobial and Anti-inflammatory Activity
Compounds with structures similar to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide have been tested for their antimicrobial properties. For instance, certain synthesized compounds have shown notable antimicrobial action, suggesting potential applications in treating infections (Ch, 2022). Additionally, derivatives of this compound class have demonstrated anti-inflammatory activities, further broadening their potential therapeutic applications (Sunder & Maleraju, 2013).
Anticancer Screening
Further extending their therapeutic promise, certain N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and evaluated for their anticancer properties. These compounds showed potent cytotoxic results against various cancer cell lines, indicating their potential as anticancer agents (Abu-Melha, 2021).
Insecticidal Assessment
Some innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These findings suggest potential agricultural applications in pest management (Fadda et al., 2017).
Imaging of Neuroinflammatory Processes
Derivatives of pyrazolo[1,5-a]pyrimidines, closely related to the compound , have shown high affinity for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This highlights the potential of these compounds in imaging and studying neurodegenerative disorders (Damont et al., 2015).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-12-3-1-11(2-4-12)7-14(22)20-13-8-18-15(19-9-13)21-6-5-17-10-21/h1-6,8-10H,7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUSVKLDSYONCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CN=C(N=C2)N3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


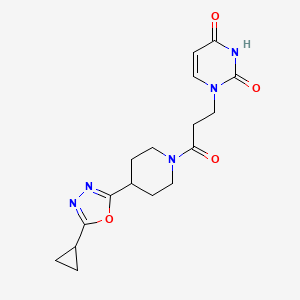

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid](/img/structure/B2431393.png)

![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2431395.png)
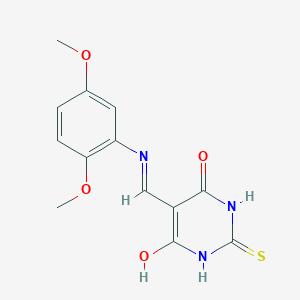
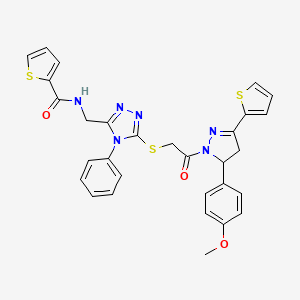
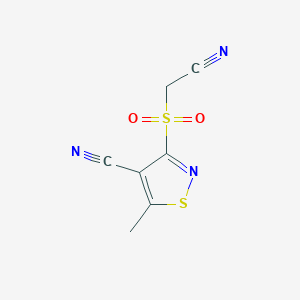
![4-(4,7-Dimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2431401.png)
![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2431403.png)
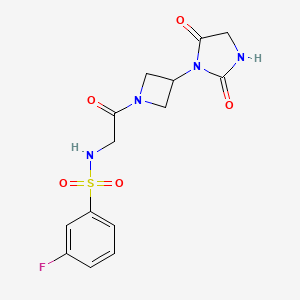

![7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2431410.png)